![molecular formula C16H17N3O5 B2814825 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)- CAS No. 900017-14-3](/img/structure/B2814825.png)
1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-
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Overview
Description
The compound “1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-” is a pyrimidine derivative . Pyrimidine derivatives have been studied for their potential biological activities, including as inhibitors of CDK2, a target for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been reported . For instance, the molecular formula of a similar compound, 1H,3H,5H-PYRROLO[3,2-D]PYRIMIDINE-2,4-DIONE, is C6H5N3O2, with an average mass of 151.123 Da and a monoisotopic mass of 151.038177 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the molecular formula of a similar compound, 1H,3H,5H-PYRROLO[3,2-D]PYRIMIDINE-2,4-DIONE, is C6H5N3O2, with an average mass of 151.123 Da and a monoisotopic mass of 151.038177 Da .Scientific Research Applications
CDK2 Inhibitors
The compound has been discovered as a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . This application is particularly relevant in the field of oncology, where targeted therapies are increasingly being used to improve patient outcomes.
Multi-Targeted Kinase Inhibitors
The compound has been identified as a potential multi-targeted kinase inhibitor . It has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM . This multi-targeted approach could potentially improve the efficacy of cancer treatments by simultaneously inhibiting multiple pathways involved in tumor growth and survival.
Apoptosis Inducers
The compound has been found to induce apoptosis in HepG2 cells . It has been observed to increase the levels of proapoptotic proteins caspase-3 and Bax, while downregulating the activity of Bcl-2 . This could potentially be used to develop new treatments for liver cancer, which is often resistant to conventional chemotherapy.
Antiviral Activity
The compound has shown exceptional antiviral activity . This could potentially be used to develop new antiviral drugs, particularly for viruses that are resistant to existing treatments.
Blood Glucose Reduction
The compound has been found to reduce blood glucose levels . This could potentially be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Cell Proliferation Inhibitors
The compound has been evaluated for its inhibition of cell proliferation with MCF-7 and HCT116 human cancer cell lines . This could potentially be used to develop new treatments for breast cancer and colorectal cancer, which are among the most common types of cancer worldwide.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) and Fibroblast Growth Factor Receptors (FGFRs) . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to significant alterations in cell cycle progression and apoptosis induction within cells .
Biochemical Pathways
The compound likely affects the FGF–FGFR axis and CDK2/cyclin A2 pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds with low molecular weight have been suggested as appealing lead compounds beneficial to subsequent optimization .
Result of Action
The compound likely inhibits cell proliferation and induces apoptosis within cells . Most of the similar compounds showed superior cytotoxic activities against various cell lines .
Future Directions
The future directions in the research of similar compounds involve the design and synthesis of novel derivatives with potential biological activities . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed promising activity, suggesting potential for further investigations .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-22-5-4-19-7-10-13(15(19)20)14(18-16(21)17-10)9-2-3-11-12(6-9)24-8-23-11/h2-3,6,14H,4-5,7-8H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLQYMKXROBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)- |
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